

An In-depth Technical Guide to the Physical Properties of Isopropanolamine

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Compound of Interest

Compound Name: *Aminopropanol*

Cat. No.: *B1366323*

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Foreword

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of the physical properties of a chemical entity is not merely academic—it is the bedrock upon which successful formulation, synthesis, and application are built.

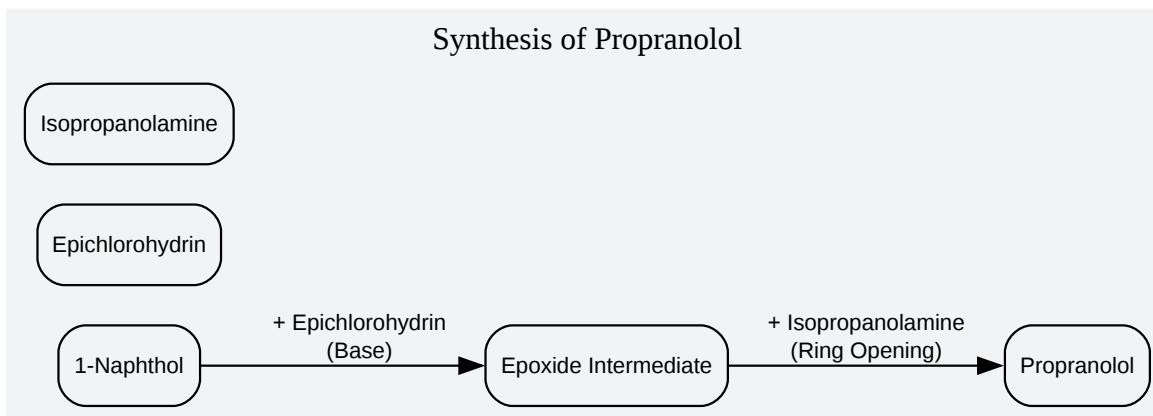
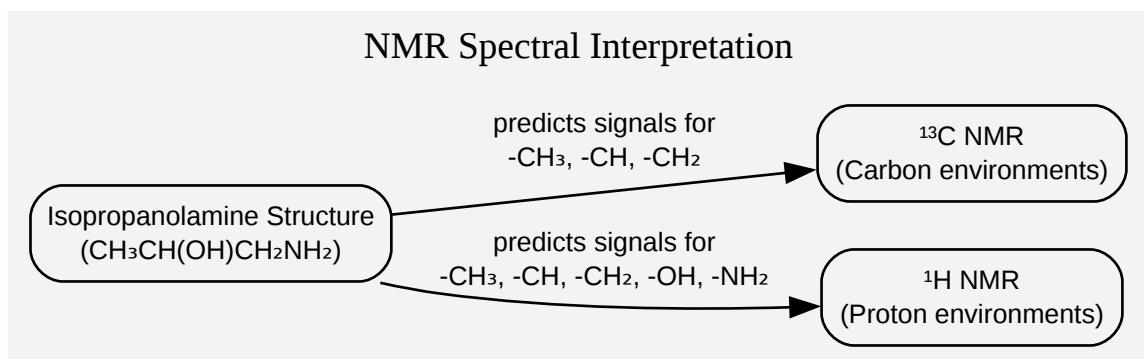
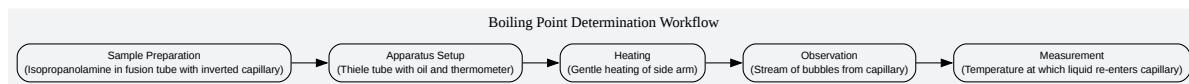
Isopropanolamine, a versatile alkanolamine, is a case in point. Its unique combination of a primary amine and a secondary alcohol group within a compact molecular framework imparts a suite of physical characteristics that are pivotal to its wide-ranging applications, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of the core physical properties of isopropanolamine, moving beyond a simple recitation of values to offer insights into their experimental determination and practical implications.

Molecular Identity and Structure

Isopropanolamine, systematically named 1-amino-2-propanol, is a chiral organic compound. The presence of a stereocenter at the second carbon atom means it exists as two enantiomers, (R)- and (S)-isopropanolamine, as well as a racemic mixture. For the majority of its bulk industrial and many pharmaceutical applications, the racemic form is utilized.

- Chemical Formula: C₃H₉NO[1]
- Molecular Weight: 75.11 g/mol [2]
- CAS Number: 78-96-6 (for the racemate)[2]

The molecular structure, with its polar hydroxyl and amino groups, is fundamental to understanding its physical behavior, particularly its solubility and boiling point.



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References

- 1. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chinaamines.com [chinaamines.com]
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